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N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

Kinase inhibitor design PI3K isoform selectivity Structure-activity relationship

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 921801-39-0) is a synthetic small molecule (C₁₈H₂₁N₃O₂S, MW 343.4 g/mol) that integrates an indoline moiety, a thiazole ring, and a pivalamide group. The compound contains a 2-aminothiazole core substituted at the 4-position with an indolin-1-yl-2-oxoethyl side chain and acylated at the 2-amino position with a tert-butyl (pivaloyl) group.

Molecular Formula C18H21N3O2S
Molecular Weight 343.45
CAS No. 921801-39-0
Cat. No. B2990192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide
CAS921801-39-0
Molecular FormulaC18H21N3O2S
Molecular Weight343.45
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32
InChIInChI=1S/C18H21N3O2S/c1-18(2,3)16(23)20-17-19-13(11-24-17)10-15(22)21-9-8-12-6-4-5-7-14(12)21/h4-7,11H,8-10H2,1-3H3,(H,19,20,23)
InChIKeyYOSKNKOJVNLCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide (921801-39-0): Chemical Identity and Screening Collection Baseline


N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 921801-39-0) is a synthetic small molecule (C₁₈H₂₁N₃O₂S, MW 343.4 g/mol) that integrates an indoline moiety, a thiazole ring, and a pivalamide group [1]. The compound contains a 2-aminothiazole core substituted at the 4-position with an indolin-1-yl-2-oxoethyl side chain and acylated at the 2-amino position with a tert-butyl (pivaloyl) group. This scaffold places it among the family of 2-amidothiazole derivatives that have been explored as kinase inhibitor leads. The closest well-characterized structural analogs belong to the 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid series developed as PI3Kβ-selective inhibitors [2]; however, the target compound differs critically in the nature of the substituent at the thiazole 2-position (pivalamide vs. morpholino) and the absence of a 5-carboxylic acid moiety, which fundamentally alters its hydrogen-bonding capacity, conformational profile, and target engagement potential.

Why In-Class Substitution Is Inadvisable for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide (921801-39-0): The Morpholino-Pivalamide Functional Divergence


Within the indoline-thiazole compound space, the 2-position substituent on the thiazole ring is not a passive structural element but a primary determinant of target isoform selectivity. The morpholino-thiazole series (e.g., compounds from Certal et al., 2014) achieves PI3Kβ selectivity through a morpholine oxygen-mediated hydrogen bond with the kinase hinge region [1]. The pivalamide-bearing target compound lacks this morpholine oxygen and instead presents a bulky, lipophilic tert-butyl amide that cannot engage in the same hydrogen-bonding geometry. This functional group divergence means that the target compound cannot be assumed to recapitulate the PI3Kβ potency or selectivity profile of the morpholino series. Furthermore, the absence of the 5-carboxylic acid/amide group (present in the Certal series as a solvent-exposed moiety) alters the overall pharmacophore, making bioisosteric substitution unreliable. Generic interchange between 2-pivalamide and 2-morpholino thiazole analogs within this scaffold family would therefore risk both loss of on-target activity and unpredictable off-target pharmacology.

Quantitative Differentiation Evidence for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide (921801-39-0) vs. Closest Analogs


Hydrogen-Bond Acceptor/Donor Profile Divergence vs. Morpholino-Thiazole PI3Kβ Leads

The target compound possesses 4 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), as computed from its chemical structure [1]. In contrast, the representative morpholino-thiazole lead from the Certal 2014 series (compound 22, a 2-morpholino-5-carboxamide derivative) presents 6 HBA and 2 HBD due to the morpholine oxygen, carboxamide NH₂, and carboxylic acid oxygen atoms [2]. This reduction in H-bonding functionality predicts a fundamentally different interaction pattern with kinase hinge regions and solvent-exposed pockets. For procurement, this means the pivalamide compound cannot serve as a surrogate for the morpholino series in PI3Kβ assays without independent validation.

Kinase inhibitor design PI3K isoform selectivity Structure-activity relationship

LogP and Lipophilicity-Driven Property Differentiation vs. 5-Carboxylic Acid Analogs

The XLogP3-AA of the target compound is 2.9, as computed by PubChem [1]. This value is substantially higher than the predicted logP of the Certal 2014 5-carboxylic acid derivatives (estimated logP < 1.5 for the acid form, due to the ionizable carboxyl group at physiological pH). The approximately 1.4 log unit difference corresponds to an estimated 25-fold difference in octanol-water partition coefficient, which has direct implications for passive membrane permeability, plasma protein binding, and metabolic clearance rates. For researchers procuring compounds for cellular assays, this lipophilicity difference means the pivalamide compound will exhibit different cell penetration kinetics and intracellular free fraction compared to the 5-carboxylic acid series.

Lipophilicity ADME prediction Scaffold differentiation

Topological Polar Surface Area (TPSA) Differentiation and Implications for Blood-Brain Barrier Penetration

The target compound has a TPSA of 90.5 Ų [1], which places it near the upper threshold of the commonly cited CNS drug-likeness cutoff (TPSA < 90 Ų for good brain penetration). In comparison, the morpholino-thiazole-5-carboxylic acid derivatives from the Certal series have a TPSA exceeding 120 Ų due to the additional polar atoms (morpholine oxygen plus carboxylic acid), effectively excluding them from CNS-accessible chemical space. This approximately 30 Ų reduction in TPSA for the pivalamide compound may translate into measurably different CNS penetration potential, an important consideration for procuring compounds intended for neurodegenerative disease or brain tumor target screening.

CNS drug design BBB permeability Physicochemical profiling

Rotatable Bond Count and Conformational Entropy Differentiation

The target compound contains 4 rotatable bonds [1], in contrast to the morpholino-thiazole-5-carboxylic acid series which typically has 5–6 rotatable bonds due to the additional morpholine ring rotation and carboxamide side chain. Each additional rotatable bond is estimated to reduce binding affinity by approximately 0.5–1.5 kJ/mol due to conformational entropy loss upon target binding. This structural difference suggests the pivalamide compound may exhibit modestly better ligand efficiency against conformationally constrained binding sites, assuming comparable intermolecular interactions.

Conformational flexibility Ligand efficiency Scaffold optimization

Molecular Weight and Heavy Atom Count Advantage for Fragment-Based Screening Libraries

With a molecular weight of 343.4 g/mol and 24 heavy atoms [1], the target compound sits within the 'lead-like' chemical space (MW 250–350 Da), whereas the optimized PI3Kβ morpholino-thiazole leads from Certal et al. range from 400–500 Da. This approximately 60–150 Da mass difference is significant for fragment-based and lead-like screening libraries, where lower molecular weight correlates with higher hit rates and more efficient subsequent optimization trajectories. Procurement for fragment-screening collections should prioritize compounds with MW < 350 Da to maximize ligand efficiency metrics.

Fragment-based drug discovery Lead-likeness Screening library design

Evidence-Backed Application Scenarios for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide (921801-39-0) in Scientific Procurement


Kinase Selectivity Profiling Panel—Negative Control or Chemotype Diversification

Based on the absence of a morpholine oxygen at the thiazole 2-position and the reduced H-bond acceptor count relative to the validated PI3Kβ-selective morpholino series [1], this compound is suitable for inclusion in kinase selectivity panels as a structurally related but pharmacophore-divergent negative control. When screened alongside morpholino-thiazole leads, it can help establish whether observed PI3Kβ inhibition is hinge-binding-dependent or scaffold-driven, thereby deconvoluting structure-activity relationships in lead optimization.

CNS-Penetrant Lead Identification for Neurodegenerative Disease Targets

The compound's TPSA of 90.5 Ų places it at the threshold of CNS drug-likeness, substantially lower than the >120 Ų TPSA of the 5-carboxylic acid morpholino series [1]. This property profile supports its procurement for blood-brain barrier penetrant screening cascades targeting kinases or other enzymes implicated in neurodegenerative diseases, where the comparator series would be excluded on physicochemical grounds.

Fragment-Based and Lead-Like Library Assembly

With a molecular weight of 343.4 g/mol and only 4 rotatable bonds, this compound occupies lead-like chemical space ideal for fragment-based drug discovery (FBDD) library assembly [1]. Its lower conformational flexibility relative to the morpholino series (1–2 fewer rotatable bonds) suggests potentially improved ligand efficiency upon target binding, making it a rational procurement choice for organizations building fragment-screening collections aimed at kinase or other enzyme targets.

Lipophilicity-Driven ADME Profiling Benchmark

The XLogP3-AA of 2.9 for this compound vs. estimated logP < 1.5 for the 5-carboxylic acid morpholino analogs [1] provides an approximately 25-fold difference in predicted partition coefficient. Procurement of both chemotypes together enables systematic assessment of lipophilicity-driven effects on cellular permeability, metabolic stability, and protein binding within a structurally related series, supporting ADME structure-property relationship (SPR) studies in early drug discovery.

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